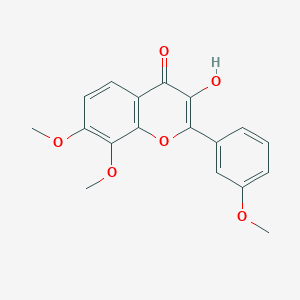

3-Hydroxy-7,8,3'-trimethoxyflavone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxy-7,8,3'-trimethoxyflavone is a useful research compound. Its molecular formula is C18H16O6 and its molecular weight is 328.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

One of the most notable applications of 3-hydroxy-7,8,3'-trimethoxyflavone is its potential as an anticancer agent. Research indicates that this compound exhibits a reversal effect on drug resistance in cancer cells, particularly those expressing breast cancer resistance protein (BCRP) and ATP-binding cassette subfamily G member 2 (ABCG2). In studies involving human leukemia K562/BCRP cells, it was found that derivatives of this flavonoid can significantly enhance the sensitivity of these cells to chemotherapeutic agents like 7-ethyl-10-hydroxycamptothecin (SN-38) .

Antioxidant Activity

Flavonoids are known for their antioxidant properties, and this compound is no exception. It has been shown to scavenge free radicals effectively, which helps mitigate oxidative stress—a key factor in various diseases including cancer and neurodegenerative disorders. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) where it demonstrates significant inhibition percentages .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies have reported that flavonoids can inhibit the activity of enzymes involved in inflammatory processes. For instance, research has shown that certain derivatives can inhibit lipoxygenase activity, which plays a crucial role in the biosynthesis of leukotrienes—mediators of inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Hepatoprotective Effects

Research has demonstrated that this compound possesses hepatoprotective effects against cytotoxicity induced by substances like D-galactosamine in cultured mouse hepatocytes. This property points to its potential use in protecting liver function and treating liver-related ailments .

Neuroprotective Effects

Emerging studies suggest that this flavonoid may also provide neuroprotective benefits. The ability to reduce oxidative stress and inflammation could contribute to its protective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Further investigation into its mechanisms of action could lead to new therapeutic strategies for these conditions.

Applications in Diabetes Management

Recent studies have explored the role of flavonoids like this compound in managing diabetes. They have been found to enhance glucose metabolism and improve insulin sensitivity in various models of type 2 diabetes . This opens avenues for developing dietary supplements or pharmaceuticals aimed at glucose regulation.

Synthesis and Derivatives

The synthesis of this compound and its derivatives is an area of active research. Various synthetic methods have been developed to modify the structure of flavonoids to enhance their biological activities or reduce toxicity . These derivatives are being evaluated for improved efficacy in therapeutic applications.

Propiedades

Número CAS |

1017060-12-6 |

|---|---|

Fórmula molecular |

C18H16O6 |

Peso molecular |

328.32 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.